molecular formula C22H25N3O4 B10870571 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870571
M. Wt: 395.5 g/mol
InChI Key: PAWVSPXBCSIAMY-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolone core through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolone core or the hydroxypropyl group.

    Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and the pyrazolone core, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H25N3O4/c1-15(23-13-4-14-26)20-21(16-5-9-18(28-2)10-6-16)24-25(22(20)27)17-7-11-19(29-3)12-8-17/h5-12,24,26H,4,13-14H2,1-3H3

InChI Key

PAWVSPXBCSIAMY-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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